molecular formula C13H18N2O3S B2545810 N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide CAS No. 2305413-85-6

N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide

Cat. No. B2545810
CAS RN: 2305413-85-6
M. Wt: 282.36
InChI Key: OYGJAZHXPKJPQK-UHFFFAOYSA-N
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Description

N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide, also known as DMAPS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAPS is a highly reactive molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological effects, including changes in cellular metabolism and gene expression.
Biochemical and Physiological Effects:
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is its high reactivity, which makes it a valuable tool for researchers in a variety of fields. However, N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide can also be difficult to handle due to its sensitivity to air and moisture, and its potential toxicity. Additionally, the high cost of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide may limit its use in some research applications.

Future Directions

There are a number of potential future directions for research on N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for organic synthesis and chemical catalysis. Additionally, researchers may explore the use of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide in combination with other drugs or therapies to enhance its effectiveness and minimize potential side effects.

Synthesis Methods

N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenylamine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction produces N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide as a yellow solid, which can be purified using standard techniques such as recrystallization.

Scientific Research Applications

N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent for a variety of diseases. N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has also been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-6-13(16)14-12-8-11(7-9(2)10(12)3)19(17,18)15(4)5/h6-8H,1H2,2-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGJAZHXPKJPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NC(=O)C=C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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